molecular formula C17H14ClNO3S3 B2534269 3-chloro-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1421507-66-5

3-chloro-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No.: B2534269
CAS No.: 1421507-66-5
M. Wt: 411.93
InChI Key: WQGIIFIISFKDPU-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide is a complex organic compound featuring multiple functional groups, including chloro, methyl, thiophene, and sulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene derivatives. One common approach is the Friedel-Crafts acylation of thiophene with thiophene-2-carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to further reactions to introduce the chloro and methyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: The chloro group can be reduced to form a corresponding amine.

  • Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

  • Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Sulfonyl chlorides or sulfonic acids from oxidation.

  • Amines from reduction.

  • Substituted derivatives from nucleophilic substitution.

Scientific Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammatory and microbial diseases.

  • Material Science: Its unique structure makes it suitable for the development of advanced materials with specific electronic or optical properties.

  • Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

  • 2-Chloro-3-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

  • 3-Chloro-2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide

  • 3-Chloro-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-3-yl)methyl)benzenesulfonamide

Uniqueness: The uniqueness of 3-Chloro-2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to its analogs.

This compound's diverse applications and unique chemical structure make it a valuable subject of study in various scientific fields

Properties

IUPAC Name

3-chloro-2-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S3/c1-11-13(18)4-2-6-16(11)25(21,22)19-10-12-7-8-15(24-12)17(20)14-5-3-9-23-14/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGIIFIISFKDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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